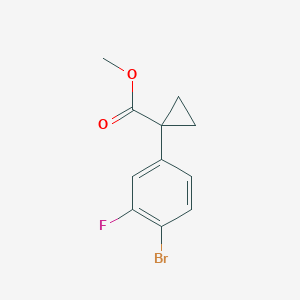

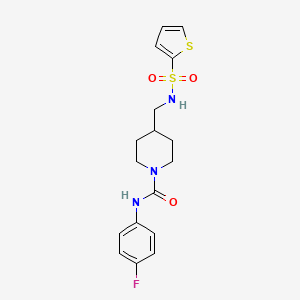

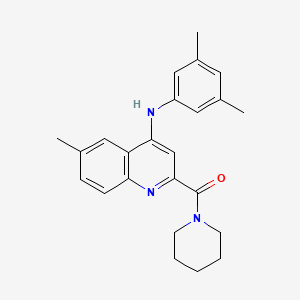

![molecular formula C19H13N3O3S B2464630 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-14-4](/img/structure/B2464630.png)

5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound . It belongs to the class of thiazolopyrimidines, which are known for their diverse therapeutic potentials . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods, one of which is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported as an efficient procedure for the synthesis of thiazolopyrimidines .Molecular Structure Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidines include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the starting compound on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give a vinyliodonium ylide .科学的研究の応用

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, the class of compounds to which CCG-28991 belongs, have demonstrated high antitumor activity . They are promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Rho/SRF Pathway Inhibition

CCG-28991 is a Rho A pathway inhibitor that has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could have implications in various cellular functions and disease processes.

Modulation of Mitochondrial Functions

CCG-28991 has been found to modulate mitochondrial functions . It significantly reduced oxidative phosphorylation in a dose-dependent manner, but increased the glycolytic rate .

Potential Therapeutic Applications

The effects of CCG-28991 on mitochondria may be useful for the assessment of the potential clinical application of CCG-28991 and its derivatives . This could lead to the development of new therapeutic strategies for various diseases.

作用機序

While the specific mechanism of action for “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the search results, thiazolopyrimidines are generally known for their diverse therapeutic potentials . They are recognized as valuable compounds in the treatment of various diseases due to their structural similarity to the nucleotide base pair of DNA and RNA .

将来の方向性

Thiazolopyrimidines, including “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, hold promise for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

特性

IUPAC Name |

5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNRKAOETLIEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

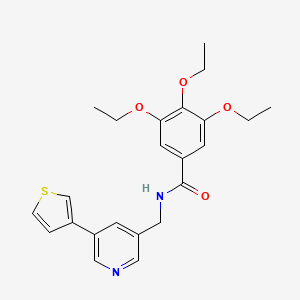

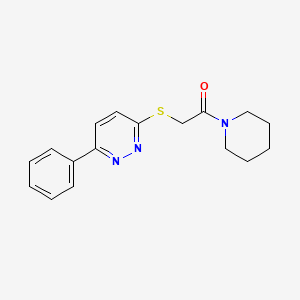

![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)

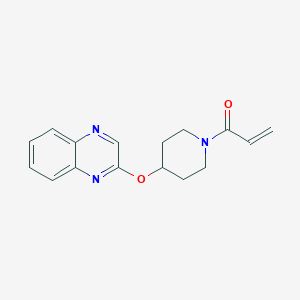

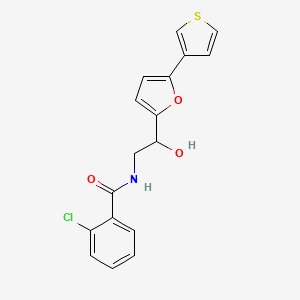

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)

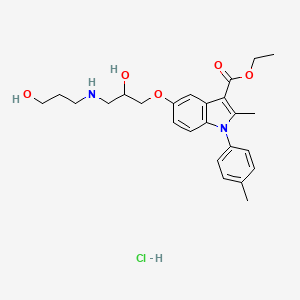

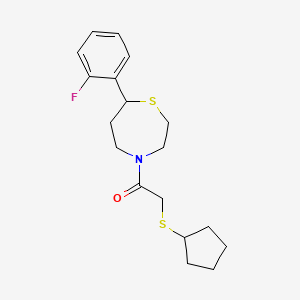

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2464561.png)

![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)